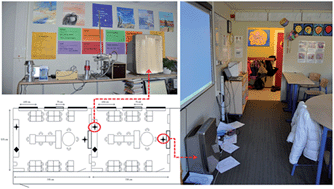Influence of combined dust reducing carpet and compact air filtration unit on the indoor air quality of a classroom†
Environmental Science: Processes & Impacts Pub Date: 2014-10-31 DOI: 10.1039/C4EM00506F
Abstract
Primary schools mostly rely on natural ventilation but also have an interest in affordable technology to improve indoor air quality (IAQ). Laboratory tests show promising results for dust reducing carpets and compact air filtration systems but there is no information available on the performance of these interventions in actual operating classrooms. An exploratory study was performed to evaluate a combination of the two systems in a primary school. Measurements of PM-10 and PM-2.5 were performed by filter sampling and aerosol spectrometry. Other IAQ parameters included black smoke (BS), volatile organic compounds (VOC), nitrogen dioxide (NO2) and formaldehyde. Both interventions were introduced in one classroom during one week, using another classroom as a reference. In a second week the interventions were moved to the other classroom, using the first as a reference (cross-over design). In three remaining weeks the classrooms were compared without interventions. Indoor IAQ parameters were compared to the corresponding outdoor parameters using the indoor/outdoor (I/O) ratio. When the classrooms were occupied (teaching hours) interventions resulted in 27–43% reductions of PM-10, PM-2.5 and BS values. During the weekends the systems reduced these levels by 51–87%. Evaluations using the change in I/O ratios gave comparable results. Levels of VOC, NO2 and formaldehyde were rather low and a contribution of the interventions to the improvement of these gas phase IAQ parameters was inconclusive.


Recommended Literature
- [1] Effect of composition gradient on domain structure and piezoelectric properties in Mn-doped KNN single crystals†
- [2] Li/Fe substitution in Li-rich Ni, Co, Mn oxides for enhanced electrochemical performance as cathode materials†
- [3] High CO2 separation performance on a metal–organic framework composed of nano-cages lined with an ultra-high density of dual-side open metal sites†
- [4] The effect of surface hydrogenation of metal oxides on the nanomorphology and the charge generation efficiency of polymer blend solar cells†
- [5] A cross-linkable, organic down-converting material for white light emission from hybrid LEDs†
- [6] Multi-dimensional deep learning drives efficient discovery of novel neuroprotective peptides from walnut protein isolates†
- [7] Limpid hydrogels from β-turn motif-connected tandem repeats of Aβ16–22†
- [8] Peculiar holes on checkerboard facets of a trigonal prismatic Au9Ag36(SPhCl2)27(PPh3)6 cluster caused by steric hindrance and magic electron count†
- [9] Pt based PEMFC catalysts prepared from colloidal particle suspensions – a toolbox for model studies†
- [10] Enhanced electrochemical performance of morphology-controlled titania-reduced graphene oxide nanostructures fabricated via a combined anodization-hydrothermal process†










